![molecular formula C13H21N3O4 B13901479 1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-imidazole-2-carboxylic acid ethyl ester](/img/structure/B13901479.png)
1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-imidazole-2-carboxylic acid ethyl ester
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Overview
Description
Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-imidazole-2-carboxylate is a compound that features an imidazole ring, a tert-butoxycarbonyl (Boc) protecting group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-imidazole-2-carboxylate typically involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group. The Boc group is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-imidazole-2-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be selectively removed under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Deprotected amine derivatives.
Scientific Research Applications
Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-imidazole-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The Boc group serves as a protecting group for the amine, allowing for selective reactions to occur at other functional groups. The imidazole ring can participate in various biochemical pathways, potentially interacting with enzymes and receptors .
Comparison with Similar Compounds
Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-imidazole-2-carboxylate can be compared to other Boc-protected compounds and imidazole derivatives:
Similar Compounds:
Properties
Molecular Formula |
C13H21N3O4 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
ethyl 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]imidazole-2-carboxylate |
InChI |
InChI=1S/C13H21N3O4/c1-5-19-11(17)10-14-6-8-16(10)9-7-15-12(18)20-13(2,3)4/h6,8H,5,7,9H2,1-4H3,(H,15,18) |
InChI Key |
BHTFNUCJZGWQNU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=CN1CCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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